4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Overview
Description
Norhydrocodone-d3 (hydrochloride) is a deuterated form of norhydrocodone, an active metabolite of hydrocodone. It is primarily used as an analytical reference material in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, providing enhanced stability and allowing for more precise analytical measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norhydrocodone-d3 (hydrochloride) involves the N-demethylation of hydrocodone, followed by the introduction of deuterium atoms. The process typically includes the following steps:
N-Demethylation: Hydrocodone undergoes N-demethylation using a suitable demethylating agent, such as boron tribromide or cyanogen bromide, to produce norhydrocodone.
Deuteration: The norhydrocodone is then subjected to a deuteration process, where deuterium atoms are introduced. This can be achieved using deuterated reagents like deuterated methanol or deuterated chloroform.
Hydrochloride Formation: Finally, the deuterated norhydrocodone is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Norhydrocodone-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Norhydrocodone-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of norhydrocodone ketone or carboxylic acid derivatives.
Reduction: Formation of norhydrocodone alcohol derivatives.
Substitution: Formation of various substituted norhydrocodone derivatives.
Scientific Research Applications
Norhydrocodone-d3 (hydrochloride) is widely used in scientific research, including:
Analytical Chemistry: As an internal standard for the quantification of norhydrocodone in biological samples using techniques like LC-MS and GC-MS.
Pharmacokinetics: Studying the metabolism and excretion of hydrocodone and its metabolites in clinical and forensic toxicology.
Drug Development: Used in the development and validation of analytical methods for new pharmaceutical formulations.
Forensic Analysis: Employed in forensic laboratories for the detection and quantification of hydrocodone and its metabolites in biological specimens.
Mechanism of Action
Norhydrocodone-d3 (hydrochloride) exerts its effects by acting as an agonist of the μ-opioid receptor. This receptor is primarily involved in mediating analgesic effects. The compound binds to the receptor, mimicking the action of endogenous opioids, leading to pain relief. due to its poor blood-brain barrier penetration, norhydrocodone-d3 (hydrochloride) exhibits minimal central nervous system effects .
Comparison with Similar Compounds
Norhydrocodone: The non-deuterated form of the compound.
Hydrocodone: The parent compound from which norhydrocodone is derived.
Hydromorphone: Another metabolite of hydrocodone with different pharmacological properties.
Uniqueness: Norhydrocodone-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements. This makes it particularly valuable in research settings where precision is crucial .
Biological Activity
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one, monohydrochloride, is a morphinan derivative that has garnered attention for its potential biological activities. This compound is structurally related to well-known opioids and exhibits various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
- Chemical Formula: C₁₈H₂₃NO₃
- Molecular Weight: 301.3801 g/mol
- CAS Registry Number: 125-28-0
The compound features an epoxy group at the 4,5 position and a methoxy group at the 3 position, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one exhibits significant biological activities, particularly in the context of opioid receptor interactions and potential antitumor effects.
Opioid Receptor Binding
Studies have shown that this compound binds to opioid receptors, which are critical for mediating analgesic effects. The binding affinity of this compound to various opioid receptors can be summarized as follows:
Receptor Type | Binding Affinity (Ki) |
---|---|
Mu Opioid | Not specified |
Delta Opioid | Not specified |
Kappa Opioid | Not specified |
While specific Ki values for this compound are not widely reported, its structural similarity to other opioids suggests potential activity at these receptors.
Antitumor Activity
Recent studies have explored the antitumor potential of morphinan derivatives, including 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one. In vitro assays demonstrated that this compound may inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed promising results against various tumors:
Tumor Type | IC50 (µM) |
---|---|
Pliss Lymphosarcoma | Not reported |
Walker’s Carcinosarcoma | Not reported |
Sarcoma 180 | Not reported |
These findings indicate that further investigation into the antitumor properties of this specific morphinan derivative is warranted.
Case Studies and Research Findings
- In Silico Studies : Computational modeling has suggested that modifications in the morphinan structure could enhance binding affinities for target proteins involved in tumor progression. In silico docking studies indicated favorable interactions with DNA-topoisomerases, which are critical targets in cancer therapy .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of morphinan derivatives. Preliminary results indicated a dose-dependent response in pain relief and tumor growth inhibition .
- Metabolite Studies : The biological activity of metabolites formed from 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one has also been a focus. For example, glucuronide metabolites have been shown to retain some biological activity, contributing to the overall pharmacological profile of the parent compound .
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1/i1D3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZQPJFFRBEHK-PPYOUCNTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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